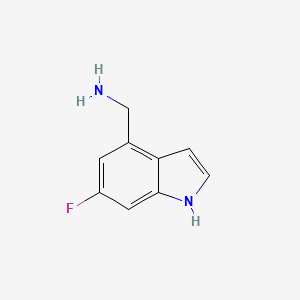

(6-fluoro-1H-indol-4-yl)methanamine

Übersicht

Beschreibung

(6-fluoro-1H-indol-4-yl)methanamine is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of a fluorine atom at the 6-position of the indole ring and a methanamine group at the 4-position makes this compound unique and potentially useful in various scientific research fields.

Wirkmechanismus

- The primary target of this compound is not explicitly mentioned in the available literature. However, indole derivatives, including this compound, have been found to interact with various receptors due to their aromatic nature and π-electron delocalization .

- Without specific data on this compound, we can’t pinpoint exact pathways. However, indole derivatives have been associated with various biological activities, such as antiviral, anti-inflammatory, and antioxidant effects .

Target of Action

Biochemical Pathways

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more

Biochemische Analyse

Biochemical Properties

(6-fluoro-1H-indol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with high affinity to multiple receptors, which can modulate signaling pathways and cellular responses . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the stability and specificity of the binding.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . It can also activate certain receptors, leading to downstream signaling events that alter cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of temporal dynamics in its biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and reduced inflammation . At high doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, the compound has been shown to affect the metabolism of amino acids, lipids, and carbohydrates, highlighting its broad impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . For instance, this compound can be transported across cell membranes by specific transporters, facilitating its entry into target cells and tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . The methanamine group can be added through reductive amination using reagents like sodium cyanoborohydride or borane-tetrahydrofuran complex .

Industrial Production Methods

Industrial production of (6-fluoro-1H-indol-4-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(6-fluoro-1H-indol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

Oxidation: Indole-4-carboxylic acids.

Reduction: Reduced indole derivatives.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that (6-fluoro-1H-indol-4-yl)methanamine and its derivatives exhibit promising anticancer properties. Studies have shown that compounds within the indole family can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, derivatives of indole have been linked to the inhibition of various cancer cell lines, showcasing their potential as therapeutic agents .

Antibacterial Properties

The compound has also demonstrated antibacterial activity against a range of pathogens. The structural modifications introduced by fluorination enhance the biological activity of indole derivatives. A study highlighted the effectiveness of certain indole-based compounds in inhibiting bacterial growth, suggesting that this compound could be a candidate for developing new antibiotics .

Neuropharmacology

In neuropharmacological studies, indole derivatives are explored for their effects on neurotransmitter systems. This compound has been investigated for its potential role in modulating serotonin receptors, which are critical in the treatment of mood disorders. The unique properties conferred by the fluorine atom may enhance receptor binding affinity and selectivity .

Agricultural Applications

Pesticide Development

The incorporation of fluorinated compounds in agrochemicals has been shown to improve efficacy and reduce environmental impact. This compound can serve as a scaffold for developing novel pesticides that target specific pests while minimizing harm to non-target organisms. Its ability to disrupt biological pathways in pests makes it a valuable candidate for further research .

Material Science

Functional Materials

In material science, this compound is utilized in the synthesis of advanced functional materials. Its unique chemical structure allows it to be incorporated into polymers and nanomaterials, enhancing their mechanical and thermal properties. Research on indole-based materials has shown potential applications in electronics and photonics due to their favorable electronic properties .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antibacterial Efficacy

Research conducted on the antibacterial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, suggesting strong potential as a lead compound for antibiotic development.

Case Study 3: Material Science Innovations

In a recent investigation into functional materials, this compound was incorporated into a polymer matrix used for electronic applications. The resulting material exhibited improved conductivity and thermal stability compared to non-fluorinated counterparts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

5-fluoroindole: A fluorinated indole derivative with potential antiviral and anticancer activities.

Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

(6-fluoro-1H-indol-4-yl)methanamine is unique due to the specific positioning of the fluorine atom and the methanamine group on the indole ring. This structural configuration can enhance its biological activity and selectivity compared to other indole derivatives .

Biologische Aktivität

(6-Fluoro-1H-indol-4-yl)methanamine is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a fluorine atom at the sixth position of the indole ring and a methanamine group at the fourth position, shows promise as a precursor for developing novel therapeutic agents. This article delves into its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C9H10FN

- Molecular Weight : 165.19 g/mol

The unique structural features of this compound are believed to influence its reactivity and biological activity significantly.

Biological Activity

Research indicates that indole derivatives, including this compound, exhibit various biological activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may be crucial for developing therapeutic agents targeting various diseases.

- Anticancer Potential : The compound has been investigated for its anticancer properties. For instance, structural analogs have demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 (human breast cancer cells), with IC50 values indicating potent activity at nanomolar concentrations .

- Mechanism of Action : Preliminary studies suggest that this compound may interact with molecular targets involved in cell signaling pathways, potentially modulating their activity and triggering downstream effects relevant to cancer therapy .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions:

- Starting Material : The synthesis often begins with commercially available 6-bromoindole.

- Reactions : Key steps include methylation and Mannich-type reactions to introduce the methanamine group while maintaining the integrity of the indole structure .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique attributes of this compound against structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 6-Fluoroindole | Fluorine at C6 | Basic indole structure with potential medicinal properties |

| (1H-Indol-4-yl)methanamine | No fluorine substitution | Lacks halogen; may exhibit different biological activity |

| N-Methylindole | Methyl group at nitrogen | Altered electronic properties affecting reactivity |

| Methyl 6-fluoro-1H-indole-4-carboxylate | Carboxylate group at C4 | Enhanced solubility and potential for esterification reactions |

The presence of fluorine in this compound is hypothesized to enhance its biological activity compared to non-fluorinated analogs.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Antiproliferative Activity : Research indicated that certain derivatives exhibited IC50 values as low as 0.075 µM against MCF-7 cells, suggesting strong anticancer potential .

- Mechanistic Insights : Mechanistic studies revealed that some analogs inhibit tubulin polymerization, induce apoptosis, and alter the expression of key proteins involved in cell survival and death pathways .

- In Silico Studies : Computational modeling has been employed to predict interactions between this compound derivatives and their biological targets, providing insights into their structure–activity relationships and guiding further drug development efforts .

Eigenschaften

IUPAC Name |

(6-fluoro-1H-indol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUMWNGBJGVDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.